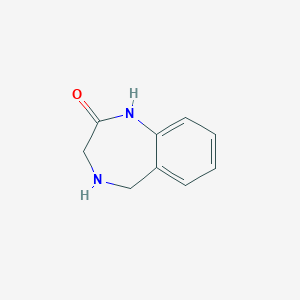

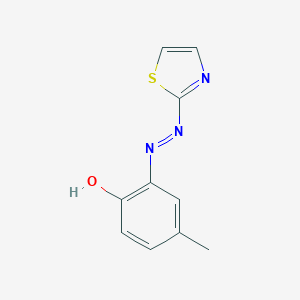

1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2-one

Übersicht

Beschreibung

1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2-one is a chemical compound that belongs to the benzodiazepine class, which is known for its broad spectrum of biological activities, including anxiolytic, anticonvulsant, and analgesic effects. These compounds are recognized for their ability to bind to benzodiazepine receptors and have been the subject of extensive pharmacological studies .

Synthesis Analysis

Several methods have been developed for the synthesis of tetrahydro-1,4-benzodiazepin-2-one derivatives. One approach involves the synthesis of 4-N-alkylamino derivatives and corresponding ammonium quaternary salts, which were evaluated for psychotropic activity . Another method includes the enantioselective synthesis of 4-substituted derivatives through chiral Lewis base-catalyzed hydrosilylation, yielding products with high enantioselectivity . Additionally, a one-pot synthesis method using a sequential Ugi 4CC/Staudinger/aza-Wittig reaction has been reported . A five-component condensation reaction has also been utilized to synthesize 2-aryl derivatives with antibacterial activities . Moreover, cycloaddition reactions have been employed to create 2a,4-disubstituted derivatives .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various analytical techniques. For instance, the absolute configuration of one of the enantioselectively synthesized products was determined by X-ray crystallographic analysis . Similarly, the structure of a synthesized compound was confirmed unambiguously by single-crystal X-ray analysis . The crystal and molecular structure of a 5-(3-methylbenzoyl) derivative was studied, revealing intermolecular hydrogen bonding and π-π interactions, which were further analyzed using Hirshfeld surface analysis .

Chemical Reactions Analysis

The chemical reactivity of tetrahydro-1,4-benzodiazepin-2-one derivatives has been explored in various reactions. For example, the reactions of 2,3-dihydro-1H-1,5-benzodiazepines with chloroacetyl chlorides have been studied, leading to the synthesis of azeto[1,2-a][1,5]benzodiazepin-1(2H)-ones, with some cases showing ring contraction .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their pharmacological activities. The synthesized derivatives have been characterized using techniques such as IR spectroscopy, mass spectrometry, 1H NMR, and 13C NMR . The electronic properties were also studied using density functional theory calculations, which included frontier molecular orbital energies and molecular electrostatic potential maps to identify chemical reactive sites .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis :

- Fryer, Winter, and Stcrnbach (1967) demonstrated the formation of 1,3-dihydro or 1,5-dihydro-1,4-benzodiazepin-2-ones from 4-sulfonyl derivatives of 5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-ones, depending on the conditions used (Fryer, R. I., Winter, D., & Stcrnbach, L. H., 1967).

- Naveen et al. (2019) synthesized and characterized 5-(3-Methylbenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, a benzodiazepine derivative with potential applications in cancer research (Naveen, S., Kumara, K., et al., 2019).

Medicinal Chemistry and Pharmacology :

- Dengiz et al. (2010) reported a new synthetic methodology for constructing the 1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one skeleton, highlighting its significance in medicinal chemistry (Dengiz, Ç., Özcan, S., et al., 2010).

- Spencer, Rathnam, and Chowdhry (2010) discussed the use of 1,4-benzodiazepin-2-ones in medicinal chemistry, including as G-protein-coupled receptor antagonists and anticancer agents (Spencer, J., Rathnam, R. P., & Chowdhry, B., 2010).

Anti-HIV Activity :

- Breslin et al. (1999) explored the anti-HIV activity of 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one derivatives, showing significant inhibition of HIV-1 replication (Breslin, H., Kukla, M., et al., 1999).

Molecular Dynamics and Spectroscopy :

- Malik, Hassan, Rosenbaum, and Duddeck (1989) investigated the molecular dynamics of substituted 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives, providing insights into their conformational properties (Malik, F., Hassan, M., et al., 1989).

Corrosion Inhibition Studies :

- Sebhaoui et al. (2019) investigated the corrosion inhibition efficiency of benzodiazepine derivatives on carbon steel, showing their potential application in materials science (Sebhaoui, J., El Bakri, Y., et al., 2019).

Safety And Hazards

Safety precautions for handling TBO include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-9-6-10-5-7-3-1-2-4-8(7)11-9/h1-4,10H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXAFEIDZVHGFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC(=O)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171291 | |

| Record name | Tetrahydro-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2-one | |

CAS RN |

1824-72-2 | |

| Record name | Tetrahydro-1,4-benzodiazepin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydro-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B157078.png)